1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol; hydrochloride is a complex organic compound characterized by its unique structural features, including a phenyl group and an isopropyl-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 239.76 g/mol. The compound is typically encountered in its hydrochloride salt form, which enhances its solubility in water, making it more suitable for various applications in scientific research and potential therapeutic uses.
This compound belongs to the class of amino alcohols, which are compounds containing both amino and alcohol functional groups. It is classified under organic compounds and may have implications in medicinal chemistry due to its structural similarities with other bioactive compounds.
The synthesis of 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol; hydrochloride typically involves several steps:
In industrial settings, this process may be optimized for efficiency using continuous flow reactors and automated purification systems.
The molecular structure of 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol; hydrochloride can be described as follows:
InChI=1S/C18H23NO.ClH/c1-14(2)16-10-8-15(9-11-16)12-19-13-18(20)17-6-4-3-5-7-17;/h3-11,14,18-20H,12-13H2,1-2H3;1HThe structure features a central carbon atom bonded to a hydroxyl group, an amine group, and two phenyl rings with distinct substituents. This configuration contributes to its reactivity and potential biological activity.
The compound can undergo various chemical reactions:
For these reactions, the following reagents are typically used:
From these reactions, significant products include:
The mechanism of action for 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol; hydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to certain receptors or enzymes, thereby altering their activities and leading to various biological effects. The precise pathways depend on the context of use and the specific biological systems being studied.
The physical properties of 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol; hydrochloride include:
Key chemical properties include:
Relevant data such as melting point, boiling point, and pH may vary based on specific conditions but are essential for understanding its behavior in different environments.
1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol; hydrochloride has several applications in scientific research:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6